molecular formula C28H24N4OS B11077772 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide CAS No. 538336-51-5

2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide

Cat. No.: B11077772
CAS No.: 538336-51-5
M. Wt: 464.6 g/mol
InChI Key: MJXYBARTWORNQC-UHFFFAOYSA-N
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Description

2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a naphthyl group, and a sulfanyl linkage. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the naphthyl and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide lies in its specific structural features, such as the combination of the triazole ring, naphthyl group, and sulfanyl linkage.

Properties

CAS No.

538336-51-5

Molecular Formula

C28H24N4OS

Molecular Weight

464.6 g/mol

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H24N4OS/c1-19-15-16-20(2)25(17-19)32-27(22-10-4-3-5-11-22)30-31-28(32)34-18-26(33)29-24-14-8-12-21-9-6-7-13-23(21)24/h3-17H,18H2,1-2H3,(H,29,33)

InChI Key

MJXYBARTWORNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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